5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Description
5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a carboxamide-linked 4-phenoxyphenyl moiety at the 2-position. This structure combines aromatic, electron-rich, and hydrogen-bonding functionalities, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-14-7-12-19-18(22-14)13-20(26-19)21(24)23-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYLQKSVDFLCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The compound features three critical components:
- Furo[3,2-b]pyridine core : A fused bicyclic system with a furan ring (positions 1–3) and pyridine ring (positions 3–6).
- 5-Methyl substituent : A methyl group at position 5 of the pyridine ring.
- 2-Carboxamide group : An amide linkage at position 2, connected to a 4-phenoxyphenyl moiety.
Retrosynthetic disconnections suggest two primary strategies:
- Route A : Cyclization of pre-functionalized pyridine or furan precursors.
- Route B : Late-stage amidation of a pre-formed furopyridine carboxylic acid.
Synthesis of the Furo[3,2-b]Pyridine Core
Cyclization via Claisen-Schmidt Condensation
A Rh-catalyzed tandem reaction constructs the fused ring system from 3-aminofuran and α,β-unsaturated ketones. For example:
- Step 1 : Condensation of 3-aminofuran with methyl vinyl ketone generates an enamine intermediate.
- Step 2 : Rhodium-catalyzed cyclization at 100–150°C forms the furopyridine scaffold in 73–82% yield.
Key Conditions :
- Catalyst: [Rh(cod)Cl]₂ (2 mol%)
- Solvent: Toluene
- Temperature: 120°C, 12 hours
Bromination-Methylation Sequence
Introducing the 5-methyl group requires selective functionalization:
- Bromination : 2-Bromo-5-methylpyridine (CAS 3510-66-5) is brominated at the methyl group using N-bromosuccinimide (NBS) and AIBN in CCl₄.
- Methylation : The bromomethyl intermediate undergoes Suzuki coupling with a methylboronic acid to install the methyl group.
Example Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 75°C, 4 h | 68% |
| Methylation | MeB(OH)₂, Pd(PPh₃)₄ | 80°C, 12 h | 85% |
Installation of the 2-Carboxamide Group
Carboxylic Acid Intermediate
The 2-carboxy derivative is synthesized via hydrolysis of a methyl ester:
Amide Coupling with 4-Phenoxyaniline
The carboxylic acid is converted to the carboxamide via two methods:
HATU-Mediated Coupling
Acid Chloride Route
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Functionalization
Optimization and Challenges
Regioselectivity in Cyclization
The fused ring’s regiochemistry depends on the catalyst and substituents. Rhodium catalysts favor furo[3,2-b] over [2,3-b] isomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products include 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxylic acid.
Reduction: Products include 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of furo[3,2-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of pyridine variants with high glioblastoma cytotoxicity and brain tumor penetration capabilities. These compounds showed promising IC50 values, indicating their potential as effective treatments for brain tumors .
Antiviral Properties
The compound has been investigated for its antiviral properties. Certain structural analogs have demonstrated effectiveness as inhibitors against viral replication, particularly in cases involving hepatitis C virus. The mechanism often involves interference with viral protein synthesis or replication processes .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that certain furo[3,2-b]pyridine derivatives can cross the blood-brain barrier and exert protective effects against neurodegenerative conditions by modulating neuroinflammatory responses .
Case Study 1: Anticancer Efficacy
A specific study evaluated the anticancer efficacy of a series of furo[3,2-b]pyridine derivatives, including 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide. The results demonstrated that these compounds induced apoptosis in glioblastoma cells through the activation of caspase pathways. The study concluded that further development could lead to novel therapeutic agents for brain cancer treatment .
Case Study 2: Antiviral Activity
In a clinical setting, derivatives similar to this compound were tested for their ability to inhibit hepatitis C virus replication in vitro. The findings suggested that these compounds could serve as a basis for developing new antiviral therapies targeting specific viral replication mechanisms .
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furo[3,2-b]pyridine core could facilitate binding to specific sites, while the phenoxyphenyl group could enhance interactions through hydrophobic or π-π stacking interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine (4-fluorophenyl) and chlorine substituents enhance metabolic stability and modulate lipophilicity, critical for membrane permeability .
- Spiro Systems : Spiro[furopyran-pyrimidine] derivatives (e.g., Table 2 in ) demonstrate how fused ring systems increase structural complexity and solubility via polar pyran/pyrimidine motifs .
Traditional Amide Coupling vs. Electrocatalytic Routes
- Traditional Synthesis : Most furopyridine derivatives in the evidence (e.g., ) employ stepwise amide couplings using reagents like HATU or DIPEA in DMF, with yields ranging from 50–80%. For example, the synthesis of 6-chloro-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide required sequential coupling and purification via column chromatography, a time- and solvent-intensive process .
- Electrocatalytic Synthesis : Spiro[furopyran-pyrimidine] compounds were synthesized via a one-pot, chromatography-free protocol at room temperature using hydrosalicylic acid as a mediator, achieving yields up to 92% (Table 2 in ). This green approach minimizes waste and improves scalability compared to traditional methods .
Analytical Characterization
LC/MS conditions for furopyridine analogues (e.g., Waters Acquity UPLC BEH C18 column, 10 mM ammonium acetate buffer) are standardized for purity assessment, with retention times and mass data ensuring structural fidelity . Electrocatalytic products were characterized via NMR and HRMS, highlighting the importance of multi-technique validation .
Physicochemical and Inferred Bioactive Properties
- Lipophilicity: The target compound’s 4-phenoxyphenyl group likely confers higher logP compared to analogues with polar pyrimidine or trifluoroethyl groups .
- Solubility : Carboxamide and spiro-pyran motifs enhance aqueous solubility, whereas chloro/fluoroaryl groups may reduce it .
- Metabolic Stability: Trifluoroethyl and cyclopropyl substituents in analogues resist oxidative metabolism, suggesting the target’s phenoxy group may require optimization for in vivo stability .
Biological Activity
5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic compound belonging to the class of furo[3,2-b]pyridines, characterized by its unique heterocyclic structure. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound features a furan ring fused with a pyridine ring, a carboxamide group at the 2-position, and a methyl substituent at the 5-position. The phenoxyphenyl group linked to the nitrogen atom enhances its lipophilicity and biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation through several mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting survival signals. It has been shown to affect key signaling pathways involved in cell cycle regulation.
- IC50 Values : In assays against breast cancer (MCF7), colon cancer (HCT116), and leukemia (K562) cell lines, IC50 values ranged from 0.5 µM to 2.0 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 µg/mL to 50 µg/mL, demonstrating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 30 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces side effects.
Q & A
What are the recommended synthetic routes for 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example, analogous furopyridine-carboxamide derivatives are synthesized via condensation of substituted pyridine precursors with activated carbonyl intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) . Optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu for coupling reactions) can enhance yield and regioselectivity .
- Solvent Selection : High-boiling solvents like toluene or xylene improve thermal stability during cyclization .
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (temperature, stoichiometry) and minimize trial-and-error approaches .
How can researchers resolve contradictions in biological activity data for this compound across different studies?
Advanced Research Question
Discrepancies in activity data may arise from variations in assay conditions, impurity profiles, or target specificity. Methodological approaches include:
- Orthogonal Assay Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition, cell-based viability) to rule out false positives .
- Impurity Profiling : Characterize synthetic batches via HPLC-MS to ensure >95% purity, as minor impurities can skew results .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize data from disparate studies by normalizing variables like IC50 values .
What computational methods are employed to predict the binding affinity of this compound with target enzymes?
Advanced Research Question
Computational approaches combine molecular docking and dynamics simulations:
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to active sites (e.g., kinase domains) by scoring ligand-receptor interactions .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., methyl group addition) to guide SAR .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity, ensuring lead optimization aligns with pharmacokinetic goals .
What strategies are effective in modifying the core structure to enhance pharmacokinetic properties?
Advanced Research Question
Structural modifications focus on improving solubility, metabolic stability, and target engagement:
- Bioisosteric Replacement : Substitute the furan ring with thiophene or oxadiazole to modulate logP and solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral absorption .
- Peripheral Substituent Tuning : Modify the phenoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated metabolism .
How should researchers approach the safe handling and storage of this compound in laboratory settings?
Basic Research Question
Safety protocols are critical due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards):
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Storage Conditions : Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis/oxidation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional hazardous waste guidelines .
What analytical techniques are most robust for characterizing this compound’s structural integrity?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., furopyridine ring substitution) and purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
How can researchers leverage reaction path search methods to optimize synthetic pathways?
Advanced Research Question
Integrate computational and experimental workflows:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) .
- Feedback Loops : Iteratively refine synthetic routes using real-time HPLC monitoring and automated platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
